molecular formula C24H30N2O4 B10902445 2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}acetohydrazide

2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}acetohydrazide

Cat. No.: B10902445
M. Wt: 410.5 g/mol
InChI Key: PFKYLMKDUYOXJJ-KOEQRZSOSA-N
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Description

2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines methoxy, prop-2-en-1-yl, phenoxy, and pentyloxy groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-methoxy-4-(prop-2-en-1-yl)phenol and 4-(pentyloxy)benzaldehyde. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups in the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could lead to its use in drug development or as a therapeutic agent.

    Industry: It may find applications in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}acetohydrazide include:

Uniqueness

What sets 2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}acetohydrazide apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

2-(2-methoxy-4-prop-2-enylphenoxy)-N-[(E)-(4-pentoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H30N2O4/c1-4-6-7-15-29-21-12-9-20(10-13-21)17-25-26-24(27)18-30-22-14-11-19(8-5-2)16-23(22)28-3/h5,9-14,16-17H,2,4,6-8,15,18H2,1,3H3,(H,26,27)/b25-17+

InChI Key

PFKYLMKDUYOXJJ-KOEQRZSOSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)CC=C)OC

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)CC=C)OC

Origin of Product

United States

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